![molecular formula C17H26Cl2N2OSi B14265201 N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea CAS No. 139478-28-7](/img/structure/B14265201.png)
N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a cyclohexyl group, a 3,4-dichlorophenyl group, and a trimethylsilyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea typically involves the reaction of cyclohexylamine, 3,4-dichlorophenyl isocyanate, and trimethylsilyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate and trimethylsilyl groups. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography.
Industrial Production Methods
While specific industrial production methods for N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-N’-(3,4-dichlorophenyl)urea: Lacks the trimethylsilyl group.
N-Cyclohexyl-N’-(4-chlorophenyl)-N-[(trimethylsilyl)methyl]urea: Has a single chlorine atom on the phenyl ring.
N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-methylurea: Lacks the trimethylsilyl group but has a methyl group instead.
Uniqueness
N-Cyclohexyl-N’-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Número CAS |
139478-28-7 |
|---|---|
Fórmula molecular |
C17H26Cl2N2OSi |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(3,4-dichlorophenyl)-1-(trimethylsilylmethyl)urea |
InChI |
InChI=1S/C17H26Cl2N2OSi/c1-23(2,3)12-21(14-7-5-4-6-8-14)17(22)20-13-9-10-15(18)16(19)11-13/h9-11,14H,4-8,12H2,1-3H3,(H,20,22) |
Clave InChI |
UPSFJRKPKOXECU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CN(C1CCCCC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
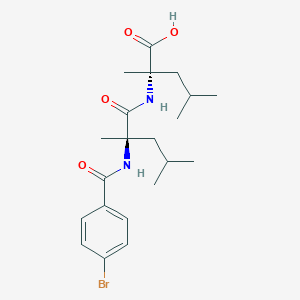
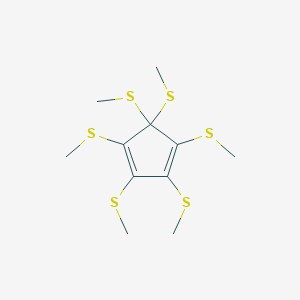
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
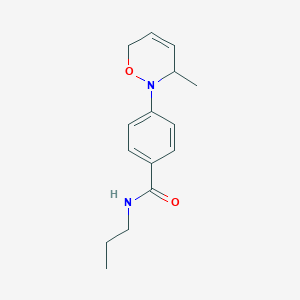

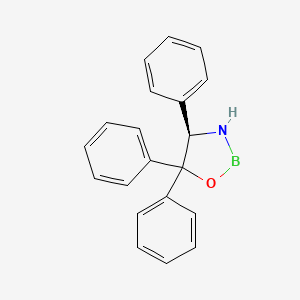
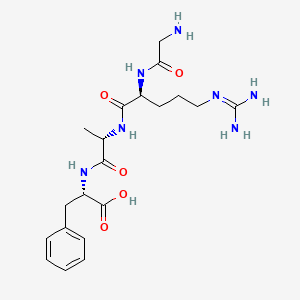
![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)
![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
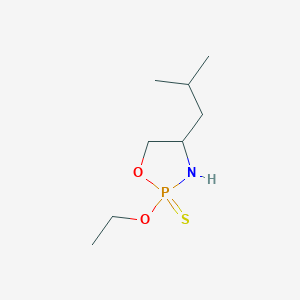
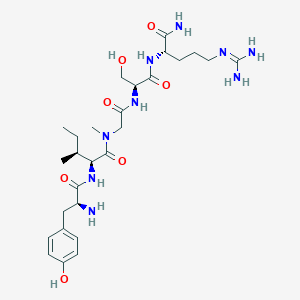
methyl}carbonimidoyl](/img/structure/B14265204.png)
